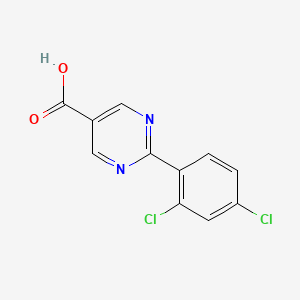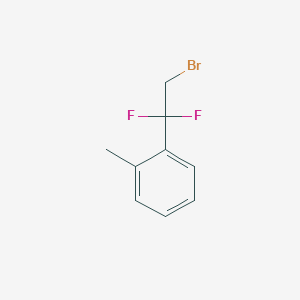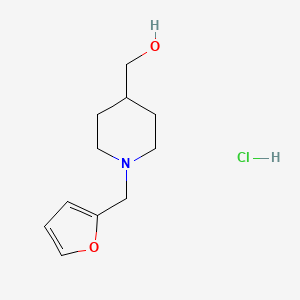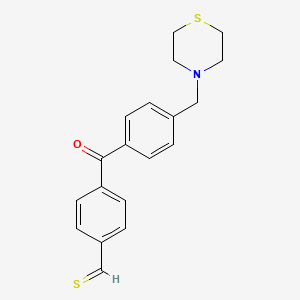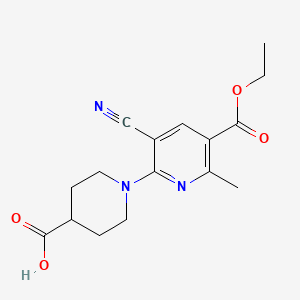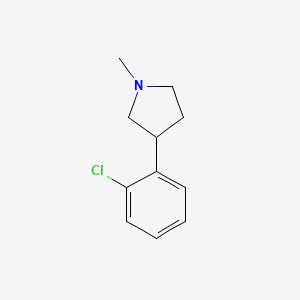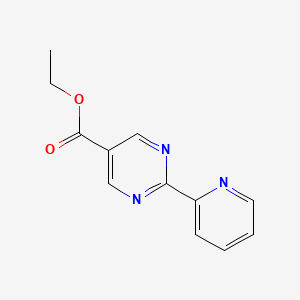
Methyl octahydro-1H-isoindole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-Octahydro-1H-isoindol-4-carboxylat ist eine chemische Verbindung, die zur Klasse der Isoindol-Derivate gehört. Isoindole sind heterocyclische Verbindungen, die ein kondensiertes Ringsystem mit Stickstoff enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-Octahydro-1H-isoindol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode umfasst die Reaktion eines geeigneten Amins mit einem cyclischen Anhydrid, gefolgt von einer Veresterung. Beispielsweise kann die Reaktion von Octahydro-1H-isoindol mit Methylchlorformiat unter basischen Bedingungen den gewünschten Ester liefern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-Octahydro-1H-isoindol-4-carboxylat kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von Durchflussreaktoren und automatisierten Systemen zur Steuerung von Temperatur, Druck und Reaktantenkonzentrationen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by esterification. For example, the reaction of octahydro-1H-isoindole with methyl chloroformate under basic conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-Octahydro-1H-isoindol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion verschiedene Amin-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Methyl-Octahydro-1H-isoindol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-Octahydro-1H-isoindol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-6-Amino-4-Isobutoxy-1H-indol-2-carboxylat: Bekannt für seine antivirale Aktivität.
Methyl-1-Hydroxyindol-3-carboxylat: Wird bei der Synthese von Phytoalexinen verwendet.
5-Nitro-3-Phenyl-1H-indol-2-yl-methylamin-Hydrochlorid: Wirksam gegen bakterielle Persistenzzellen.
Einzigartigkeit
Methyl-Octahydro-1H-isoindol-4-carboxylat ist aufgrund seiner spezifischen Ringstruktur und funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
QCRCAJBQHVXSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCC2C1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
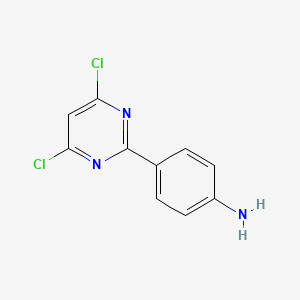
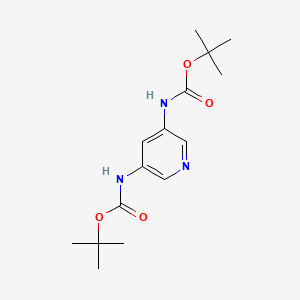
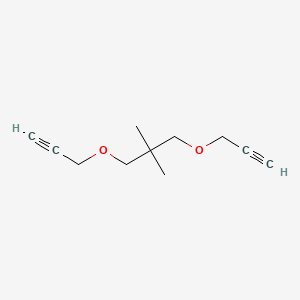
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
